Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
Overview
Description
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate is an organic compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . It is a bicyclic compound featuring a bicyclo[2.2.2]octane core structure, which is a common motif in organic chemistry due to its rigidity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate typically involves the esterification of 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid with methanol in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
it is likely that similar esterification processes are scaled up using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acid chlorides
Major Products
Oxidation: 4-(Carboxymethyl)bicyclo[2.2.2]octane-1-carboxylate
Reduction: 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-methanol
Substitution: Various ethers and esters depending on the substituent used
Scientific Research Applications
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its stable bicyclic structure.
Biology: Potential use in the development of biologically active molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for Methyl 4-(hydroxymethyl)bicyclo[22 its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application . The bicyclic structure may confer unique binding properties, enhancing its efficacy in various applications .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
- Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate
- Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
Uniqueness
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate is unique due to its specific substitution pattern on the bicyclo[2.2.2]octane core. This substitution pattern can influence its reactivity and binding properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h12H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDFZCWNUACFHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676958 | |
Record name | Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94994-15-7 | |
Record name | Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 94994-15-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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